N-Butyl 3-bromo-4-methylbenzenesulfonamide

Lipophilicity LogP Sulfonamide

N-Butyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-68-4) is a substituted benzenesulfonamide derivative with the molecular formula C11H16BrNO2S and a molecular weight of 306.22 g/mol. The compound is characterized by a 3-bromo-4-methyl-substituted benzene ring linked to an N-butyl sulfonamide moiety.

Molecular Formula C11H16BrNO2S
Molecular Weight 306.22 g/mol
CAS No. 850429-68-4
Cat. No. B1277429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl 3-bromo-4-methylbenzenesulfonamide
CAS850429-68-4
Molecular FormulaC11H16BrNO2S
Molecular Weight306.22 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC(=C(C=C1)C)Br
InChIInChI=1S/C11H16BrNO2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3
InChIKeyCKNIVAHVDJSPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N-Butyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-68-4): A Sulfonamide Scaffold for Specialized Chemical Synthesis


N-Butyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-68-4) is a substituted benzenesulfonamide derivative with the molecular formula C11H16BrNO2S and a molecular weight of 306.22 g/mol . The compound is characterized by a 3-bromo-4-methyl-substituted benzene ring linked to an N-butyl sulfonamide moiety . It is typically supplied as a solid with a purity of 95–96% and is intended exclusively for research and development purposes, serving as a synthetic intermediate or building block in medicinal and agricultural chemistry programs .

Why N-Butyl 3-bromo-4-methylbenzenesulfonamide Cannot Be Simply Replaced by Generic Analogs


Substitution among the 3-bromo-4-methylbenzenesulfonamide analog series is not straightforward, as even small changes to the N-substituent can critically alter physicochemical properties relevant to reaction performance. Commercially available analogs such as the N-ethyl (CAS 850429-65-1), N-isopropyl (CAS 850429-66-2), N-tert-butyl (Sigma-Aldrich CDS022437), N,N-dimethyl (CAS 850429-72-0), and N-cyclohexyl (CAS 850429-69-5) variants share the same aromatic core but possess divergent lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. These differences directly affect solubility, phase-transfer behavior, and reactivity in downstream transformations, making direct interchange risky without experimental validation . The quantitative evidence below maps these critical property differences to guide informed selection.

Quantitative Differentiation of N-Butyl 3-bromo-4-methylbenzenesulfonamide Against Closest Analogs


Lipophilicity Comparison: N-Butyl vs. N-Ethyl and N,N-Dimethyl Analogs

The N-butyl substitution confers markedly higher predicted lipophilicity compared to smaller N-alkyl analogs. The ACD/LogP of the target compound is 4.17, substantially exceeding the N-ethyl homolog, consistent with the extended hydrocarbon chain . This difference directly impacts chromatographic retention, membrane permeability, and solubility in non-polar media, making the N-butyl variant the preferred choice when higher logP is synthetically required.

Lipophilicity LogP Sulfonamide Chromatography

Hydrogen Bond Donor Capacity: N-Butyl vs. N,N-Dimethyl and N-Pyrrolidinyl Analogs

The target compound retains a single hydrogen bond donor (HBD) from the sulfonamide N–H group, whereas the N,N-dimethyl and N-pyrrolidinyl analogs are tertiary sulfonamides with zero HBD capacity [1]. The presence of one HBD allows for intermolecular hydrogen bonding that can enhance crystallinity, facilitate purification, and enable specific receptor interactions, while the N,N-dialkyl variants lack this functionality entirely.

Hydrogen Bond Solubility Crystallinity Sulfonamide

Steric and Rotational Flexibility: N-Butyl vs. N-tert-Butyl Analog

The N-butyl group provides five freely rotatable bonds, offering substantial conformational flexibility, in contrast to the N-tert-butyl analog which is sterically constrained at the sulfonamide nitrogen . This flexibility translates to a higher molar volume (222.0 cm³) for the N-butyl compound, compared to a more compact but rigid tertiary-butyl structure . For reactions or binding events requiring conformational adaptation, the linear N-butyl chain offers an advantage over the bulky, rigid tert-butyl group.

Steric Effects Rotatable Bonds Conformational Flexibility Sulfonamide

Experimental Boiling Point and Density: N-Butyl vs. N-Ethyl and Unsubstituted Parent

The target compound exhibits a predicted boiling point of 389 °C (at 760 mmHg) and a density of 1.379 g/cm³ [1]. This boiling point is substantially higher than that of the N-ethyl analog (predicted ~340–360 °C, class-level inference) and the unsubstituted N-butylbenzenesulfonamide (CAS 3622-84-2, boiling point ~314 °C) , owing to the combined effects of higher molecular weight and the bromo-methyl substitution. The higher boiling point can provide a wider thermal window for high-temperature reactions.

Boiling Point Density Purification Distillation Sulfonamide

Antifungal Activity Context of the N-Butylbenzenesulfonamide Scaffold

While no direct antifungal data exist for the 3-bromo-4-methyl-substituted compound, the unsubstituted N-butylbenzenesulfonamide (NBBS) has established antifungal activity. NBBS, isolated from Pseudomonas sp. AB2, exhibits ED50 values of 73 µg/mL against Pythium ultimum, 41 µg/mL against Phytophthora capsici, 33 µg/mL against Rhizoctonia solani, and 101 µg/mL against Botrytis cinerea . This class-level evidence suggests the brominated analog may serve as a starting point for antifungal structure–activity relationship (SAR) exploration, particularly given the enhanced lipophilicity conferred by bromine substitution.

Antifungal Phytopathogenic Pseudomonas ED50 Sulfonamide

Research Applications of N-Butyl 3-bromo-4-methylbenzenesulfonamide Supported by Comparative Evidence


Medicinal Chemistry: Scaffold for Lead Optimization Requiring High LogP

The N-butyl chain elevates LogP to 4.17, compared to ≤3.2 for smaller N-alkyl analogs . This lipophilicity profile makes the compound a suited starting point for CNS-targeted or membrane-permeable probe design, where higher LogP enhances blood–brain barrier penetration potential, and the bromine atom provides a handle for further cross-coupling diversification.

Crystallography and Solid-State Chemistry: Hydrogen-Bond-Directed Assembly

The single H-bond donor (N–H) and three H-bond acceptors (S=O, Br) create a predictable hydrogen-bonding motif absent in N,N-dialkyl analogs . This makes the compound a candidate for co-crystallization studies or as a supramolecular synthon for crystal engineering, where the N-tert-butyl and N,N-dimethyl variants would fail to engage in analogous H-bond networks.

Synthetic Methodology: High-Boiling Solvent/Reagent for Thermal Reactions

With a boiling point of 389 °C—~75 °C higher than the unsubstituted N-butylbenzenesulfonamide and ~30–50 °C higher than the N-ethyl brominated analog—this compound can serve as a high-boiling polar aprotic cosolvent or reagent for reactions requiring extended thermal stability [1].

Agrochemical Discovery: Antifungal SAR Exploration

The established antifungal activity of the core N-butylbenzenesulfonamide scaffold (ED50 33–101 µg/mL against key phytopathogens) provides a biological rationale for synthesizing and screening the 3-bromo-4-methyl analog . The added bromine and methyl substituents may modulate potency and spectrum, supporting crop protection lead generation programs.

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